N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with thiazolyl and thiophenyl groups. Compounds with such structures are often explored for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Attachment of the Thiazole to Benzyl Group: The thiazole ring can be linked to a benzyl group through nucleophilic substitution or coupling reactions.
Formation of the Benzamide Core: The benzyl-thiazole intermediate can then be reacted with a thiophenyl-substituted benzoyl chloride to form the final benzamide structure.
Industrial Production Methods
Industrial production of such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-2-yl)benzamide: Similar structure with a different thiophene substitution.
N-(4-(thiazol-2-yloxy)benzyl)-4-(furan-3-yl)benzamide: Similar structure with a furan ring instead of thiophene.
N-(4-(thiazol-2-yloxy)benzyl)-4-(pyridin-3-yl)benzamide: Similar structure with a pyridine ring.
Uniqueness
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both thiazole and thiophene rings can impart distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-20(17-5-3-16(4-6-17)18-9-11-26-14-18)23-13-15-1-7-19(8-2-15)25-21-22-10-12-27-21/h1-12,14H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUPOCAQEGQGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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